6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a quinoline core, substituted with fluorine, methyl, oxadiazole, and piperidine groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Friedländer synthesis, involving the condensation of the aniline with a ketone.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxadiazole Ring Formation: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the quinoline core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorine or methyl groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as a lead compound for developing new therapeutic agents with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s chemical properties could be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another fluorinated compound with a piperidine ring, known for its antibacterial activity.
6-Fluoro-5-®-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide: A reversible inhibitor of Bruton’s Tyrosine Kinase (BTK), used in medicinal chemistry.
Uniqueness
The uniqueness of 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-15-8-10-30(11-9-15)22-13-21-18(12-20(22)26)23(31)19(14-29(21)3)25-27-24(28-32-25)17-7-5-4-6-16(17)2/h4-7,12-15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAQKNIIKYGXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=CC=CC=C5C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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